Noradrenaline D-threo-3-methylmalate
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Overview
Description
Noradrenaline D-threo-3-methylmalate is a compound that combines the neurotransmitter noradrenaline with D-threo-3-methylmalic acidD-threo-3-methylmalic acid is an organic compound with the molecular formula C5H8O5, known for its role as a human metabolite .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of noradrenaline typically involves the reaction of hydrogen cyanide with 3,4-diacetoxybenzaldehyde in the presence of an enzyme to produce a cyanohydrin, which is then reduced and deacetylated to give noradrenaline . The preparation of D-threo-3-methylmalic acid involves the use of specific stereoisomers and can be synthesized through various organic synthesis methods .
Industrial Production Methods
Industrial production of noradrenaline involves large-scale chemical synthesis processes, often utilizing biocatalysts to ensure high yield and purity. The production of D-threo-3-methylmalic acid on an industrial scale would similarly involve optimized synthetic routes to ensure the desired stereochemistry and purity .
Chemical Reactions Analysis
Types of Reactions
Noradrenaline D-threo-3-methylmalate can undergo various chemical reactions, including:
Oxidation: Noradrenaline can be oxidized to form o-quinone species, which can participate in further reactions.
Reduction: Reduction reactions can convert noradrenaline to its corresponding alcohol derivatives.
Substitution: Substitution reactions can occur at the hydroxyl groups of noradrenaline, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products Formed
The major products formed from these reactions include oxidized quinone derivatives, reduced alcohols, and substituted noradrenaline derivatives .
Scientific Research Applications
Noradrenaline D-threo-3-methylmalate has a wide range of scientific research applications:
Chemistry: Used as a model compound to study stereochemistry and reaction mechanisms.
Biology: Investigated for its role in metabolic pathways and as a metabolite in human biochemistry.
Medicine: Explored for its potential therapeutic effects in neurodegenerative diseases and cognitive disorders.
Industry: Utilized in the synthesis of pharmaceuticals and as a precursor in various chemical processes.
Mechanism of Action
Noradrenaline functions as a peripheral vasoconstrictor by acting on alpha-adrenergic receptors and as an inotropic stimulator of the heart by acting on beta-adrenergic receptors . The D-threo-3-methylmalate component may influence metabolic pathways and enzyme interactions, contributing to the overall biological activity of the compound .
Comparison with Similar Compounds
Similar Compounds
L-threo-3-methylmalic acid: An enantiomer of D-threo-3-methylmalic acid with similar chemical properties but different biological activity.
D-erythro-3-methylmalic acid: Another stereoisomer with distinct stereochemistry and potentially different reactivity.
Uniqueness
Noradrenaline D-threo-3-methylmalate is unique due to its combination of a neurotransmitter with a specific stereoisomer of methylmalic acid, which may result in unique biological and chemical properties not observed in other similar compounds .
Properties
Molecular Formula |
C13H19NO8 |
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Molecular Weight |
317.29 g/mol |
IUPAC Name |
4-(2-amino-1-hydroxyethyl)benzene-1,2-diol;(2R,3R)-2-hydroxy-3-methylbutanedioic acid |
InChI |
InChI=1S/C8H11NO3.C5H8O5/c9-4-8(12)5-1-2-6(10)7(11)3-5;1-2(4(7)8)3(6)5(9)10/h1-3,8,10-12H,4,9H2;2-3,6H,1H3,(H,7,8)(H,9,10)/t;2-,3-/m.1/s1 |
InChI Key |
PDZZSMDCBWCGRN-GEHKUQKJSA-N |
Isomeric SMILES |
C[C@H]([C@H](C(=O)O)O)C(=O)O.C1=CC(=C(C=C1C(CN)O)O)O |
Canonical SMILES |
CC(C(C(=O)O)O)C(=O)O.C1=CC(=C(C=C1C(CN)O)O)O |
Origin of Product |
United States |
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